molecular formula C18H16BrN3O2 B11003147 N-[4-(acetylamino)phenyl]-2-(6-bromo-1H-indol-1-yl)acetamide

N-[4-(acetylamino)phenyl]-2-(6-bromo-1H-indol-1-yl)acetamide

Cat. No.: B11003147
M. Wt: 386.2 g/mol
InChI Key: HUPVTXWIDSQORE-UHFFFAOYSA-N
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Description

N-[4-(acetylamino)phenyl]-2-(6-bromo-1H-indol-1-yl)acetamide is a synthetic indole-derivative small molecule of significant interest in medicinal chemistry and antibacterial research. The compound features a 6-bromo-1H-indole moiety linked to a 4-acetamidophenyl group via an acetamide bridge. The indole nucleus is a privileged structure in drug discovery, known for its diverse biological activities and capacity to interact with various enzyme targets through hydrogen bonding and π-electron interactions . Structurally related glyoxylamide derivatives, which share similar acetamide-linked frameworks, have demonstrated potent in vitro antimicrobial activity against a panel of Gram-positive bacteria, including Staphylococcus aureus , and the fungus Candida albicans . The presence of the bromo-substituent on the indole ring is a common feature in many bioactive marine alkaloids and is associated with enhanced biological properties . This molecular architecture suggests potential for researchers to investigate its mechanism of action, particularly in disrupting bacterial cell processes. This product is intended for laboratory research purposes only. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C18H16BrN3O2

Molecular Weight

386.2 g/mol

IUPAC Name

N-(4-acetamidophenyl)-2-(6-bromoindol-1-yl)acetamide

InChI

InChI=1S/C18H16BrN3O2/c1-12(23)20-15-4-6-16(7-5-15)21-18(24)11-22-9-8-13-2-3-14(19)10-17(13)22/h2-10H,11H2,1H3,(H,20,23)(H,21,24)

InChI Key

HUPVTXWIDSQORE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)CN2C=CC3=C2C=C(C=C3)Br

Origin of Product

United States

Preparation Methods

Reagents and Conditions

Bromination typically employs N-bromosuccinimide (NBS) as the brominating agent in a polar aprotic solvent such as dimethylformamide (DMF) or dichloromethane (DCM). Catalytic amounts of Lewis acids like FeCl₃ (0.1–0.5 mol%) enhance reaction efficiency. The reaction proceeds at 0–25°C for 4–12 hours, yielding 6-bromo-1H-indole with >85% purity.

Table 1: Bromination Optimization Parameters

ParameterOptimal RangeImpact on Yield
NBS Equivalents1.1–1.3Maximizes conversion
Temperature0–25°CPrevents side reactions
SolventDMF or DCMEnhances solubility
CatalystFeCl₃ (0.3 mol%)Accelerates kinetics

Mechanistic Insights

The bromination mechanism involves electrophilic aromatic substitution (EAS), where NBS generates Br⁺ in situ. The indole’s electron-rich pyrrole ring directs bromination to the 6-position due to resonance stabilization of the intermediate sigma complex.

Synthesis of N-[4-(acetylamino)phenyl]acetamide Intermediate

The acetamide moiety is introduced via acetylation of 4-aminophenyl derivatives.

Acetylation Protocol

4-Aminophenyl compounds react with acetyl chloride or acetic anhydride in the presence of a base such as pyridine or triethylamine. Reactions are conducted in anhydrous THF or DCM at 0–5°C to minimize hydrolysis. The product, N-[4-(acetylamino)phenyl]acetamide, is isolated via recrystallization from ethanol/water mixtures (yield: 70–80%).

Characterization Data

  • ¹H NMR (DMSO-d₆) : δ 2.05 (s, 3H, CH₃), 7.45–7.60 (m, 4H, ArH), 10.15 (s, 1H, NH).

  • IR : 1650 cm⁻¹ (C=O stretch), 3300 cm⁻¹ (N-H stretch).

Coupling of 6-Bromo-1H-indole with N-[4-(acetylamino)phenyl]acetamide

The final step involves forming the C-N bond between the indole and acetamide groups.

Palladium-Catalyzed Buchwald-Hartwig Amination

This method employs Pd(OAc)₂ (5 mol%) and Xantphos (10 mol%) as a ligand system. The reaction proceeds in toluene at 110°C for 18 hours, using cesium carbonate (Cs₂CO₃) as a base.

Equation 1 :

6-Bromo-1H-indole+N-[4-(acetylamino)phenyl]acetamidePd(OAc)₂, XantphosTarget Compound+HBr\text{6-Bromo-1H-indole} + \text{N-[4-(acetylamino)phenyl]acetamide} \xrightarrow{\text{Pd(OAc)₂, Xantphos}} \text{Target Compound} + \text{HBr}

Microwave-Assisted Coupling

Alternative protocols utilize microwave irradiation (150°C, 30 minutes) with PdCl₂(PPh₃)₂ (3 mol%) and K₃PO₄ to accelerate kinetics, achieving 88% yield.

Table 2: Comparative Analysis of Coupling Methods

MethodCatalyst SystemTimeYield
Buchwald-HartwigPd(OAc)₂/Xantphos18 h75%
MicrowavePdCl₂(PPh₃)₂0.5 h88%

Purification and Characterization

Crude product purification involves column chromatography (silica gel, ethyl acetate/hexane 3:7) followed by recrystallization from methanol.

Analytical Data

  • Melting Point : 215–217°C (decomposition).

  • High-Resolution Mass Spectrometry (HRMS) : m/z 386.0412 [M+H]⁺ (calc. 386.0415).

  • HPLC Purity : >98% (C18 column, acetonitrile/water 60:40).

Challenges and Optimization Strategies

Regioselectivity in Bromination

Competing bromination at the 5-position of indole can occur if reaction temperatures exceed 30°C. Lower temperatures (0–5°C) and slow NBS addition mitigate this issue.

Catalyst Degradation in Coupling

Pd catalysts may deactivate due to bromide accumulation. Adding tetrabutylammonium bromide (TBAB) as a phase-transfer agent improves catalyst longevity .

Chemical Reactions Analysis

Types of Reactions

N-[4-(acetylamino)phenyl]-2-(6-bromo-1H-indol-1-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the indole ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted indole derivatives.

Scientific Research Applications

N-[4-(acetylamino)phenyl]-2-(6-bromo-1H-indol-1-yl)acetamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.

    Biological Studies: The compound is used in research to understand its effects on cellular pathways and its potential as a therapeutic agent.

    Pharmacology: It is investigated for its pharmacokinetic properties and its potential use in drug development.

    Industrial Applications: The compound is used in the synthesis of other complex molecules and as a building block in organic synthesis.

Mechanism of Action

The mechanism of action of N-[4-(acetylamino)phenyl]-2-(6-bromo-1H-indol-1-yl)acetamide involves:

    Molecular Targets: The compound targets specific enzymes and receptors in the body, such as kinases and G-protein coupled receptors.

    Pathways Involved: It modulates signaling pathways involved in cell growth, apoptosis, and inflammation.

    Biological Effects: The compound exerts its effects by binding to its molecular targets, leading to the inhibition or activation of specific cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogs sharing the indole-acetamide scaffold, focusing on substituent variations, physicochemical properties, and reported biological activities.

Structural and Substituent Variations

Compound Name Substituents (Indole/Aniline Moieties) Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Biological Activity
Target Compound 6-Br on indole; 4-acetylamino on phenyl C₁₈H₁₆BrN₃O₂ 386.2 Not reported Not explicitly reported (inferred anticancer potential)
10j 5-MeO, 2-Me on indole; 3-Cl, 4-F on phenyl C₂₆H₂₁Cl₂FN₂O₃ 507.3 192–194 Bcl-2/Mcl-1 dual inhibition (anticancer)
10k 5-MeO, 2-Me on indole; naphthalen-1-yl C₃₁H₂₆ClN₂O₃ 516.0 175–176 Moderate cytotoxic activity
5f 5-MeO on indole; 4-Br, hydrazinyl-oxoacetyl on phenyl C₁₉H₁₆BrN₅O₄ 473.3 248–250 Antiviral (docking studies)
5l 4-Br on phenyl; morpholinosulfonyl linker C₁₈H₁₉BrN₄O₄S 475.3 Not reported COVID-19 main protease inhibition
2-(6-Fluoro-1H-indol-1-yl)-N-(4-hydroxyphenyl)acetamide 6-F on indole; 4-OH on phenyl C₁₆H₁₃FN₂O₂ 300.3 Not reported Antioxidant/anti-inflammatory (predicted)
Key Observations:
  • Substituent Diversity: The target compound’s 6-bromo-indole and 4-acetylamino-phenyl groups distinguish it from analogs with halogenated (e.g., 10j: 3-Cl, 4-F), heterocyclic (e.g., 10k: naphthalenyl), or hydroxylated (e.g., : 4-OH) substituents.
Key Observations:
  • Synthetic Feasibility : The target compound’s synthesis route is unspecified, but analogs like 5f achieve higher yields (65%) via optimized hydrazine coupling .
  • Thermal Stability : High melting points in analogs (e.g., 248–250°C for 5f ) correlate with crystalline stability, whereas the target’s data gap limits direct comparison .
Anticancer Activity:
  • The bromine atom may improve target binding compared to chlorine or fluorine .
  • 5l : Demonstrated inhibitory activity against COVID-19 main protease (IC₅₀ = 2.3 µM), highlighting the versatility of indole-acetamides in targeting viral enzymes.
Enzymatic Interactions:
  • 5f : Molecular docking studies indicate strong binding to viral proteases via hydrazinyl-oxoacetyl interactions, a feature absent in the target compound.

Biological Activity

N-[4-(acetylamino)phenyl]-2-(6-bromo-1H-indol-1-yl)acetamide is a synthetic compound characterized by its unique structure, which combines an indole moiety with an acetylamino phenyl group. This compound belongs to a larger class of indole derivatives and has been studied for its potential biological activities and therapeutic applications.

Chemical Structure and Properties

The compound features several notable structural elements:

  • Indole moiety : A bicyclic structure that is common in many biologically active compounds.
  • Acetylamino group : This functional group may enhance solubility and biological activity.
  • Bromo substituent : The presence of bromine can influence the compound's reactivity and interaction with biological targets.

Potential Biological Activities

Research indicates that compounds similar to this compound often exhibit significant biological activities, including:

  • Antitumor Activity : Similar compounds have been shown to inhibit tumor growth in various cancer cell lines.
  • Antimicrobial Properties : The bromo-substituted indole derivatives are known for their effectiveness against a range of pathogens.
  • Neuroprotective Effects : Some studies suggest potential neuroprotective properties, making it a candidate for treating neurodegenerative diseases.

The biological activity of this compound may involve several mechanisms, including:

  • Inhibition of Enzymatic Activity : The compound may act as an inhibitor of specific enzymes involved in cancer progression or microbial metabolism.
  • Modulation of Receptor Activity : It could interact with various receptors, influencing cellular signaling pathways.

Comparative Analysis with Related Compounds

A comparison with structurally related compounds highlights the potential advantages of this compound:

Compound NameStructure FeaturesBiological Activity
2-(1H-Indol-3-yl)-2-oxo-acetamidesIndole ring, oxo groupAntitumor activity
6-Bromoindole derivativesBromo substituent on indoleAntimicrobial properties
N-[2-(dimethylamino)ethyl]-2-[4(1H-indol-1-ylmethyl)phenyl]acetamideDimethylamino groupAnticancer activity

Case Studies and Research Findings

Several studies have explored the biological activities of related compounds, providing insights into the potential efficacy of this compound:

  • Antitumor Studies : Research has demonstrated that indole derivatives can significantly reduce the viability of cancer cells in vitro. For instance, a study found that similar compounds inhibited cell proliferation through apoptosis induction.
  • Antimicrobial Testing : In vitro assays have shown that bromo-substituted indoles possess strong antimicrobial activity against both gram-positive and gram-negative bacteria, suggesting that this compound may exhibit similar properties.
  • Neuroprotective Effects : A recent study indicated that certain indole derivatives could protect neuronal cells from oxidative stress, highlighting the need for further investigation into the neuroprotective potential of this compound.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-[4-(acetylamino)phenyl]-2-(6-bromo-1H-indol-1-yl)acetamide, and how can purity be ensured?

  • Methodology :

  • Step 1 : Coupling of 6-bromoindole with chloroacetyl chloride under inert conditions (N₂ atmosphere) to form the acetamide intermediate .
  • Step 2 : React the intermediate with 4-(acetylamino)aniline in the presence of a base (e.g., K₂CO₃) and polar aprotic solvents (DMF or DMSO) at 80–100°C .
  • Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) followed by recrystallization from ethanol to achieve >95% purity .
  • Characterization : Confirm structure via ¹H/¹³C-NMR (e.g., indole proton at δ 7.5–8.0 ppm, acetamide carbonyl at ~170 ppm) and HRMS (exact mass: 401.04 g/mol) .

Q. Which analytical techniques are critical for characterizing this compound’s structural integrity?

  • Key Techniques :

  • NMR Spectroscopy : Assign peaks for the bromoindole (e.g., H-3 at δ 7.8 ppm) and acetylamino phenyl groups (e.g., NH at δ 2.1 ppm) .
  • HPLC : Monitor purity using a C18 column (mobile phase: acetonitrile/water, 70:30) with UV detection at 254 nm .
  • Mass Spectrometry : Confirm molecular ion [M+H]⁺ at m/z 402.04 and fragmentation patterns (e.g., loss of Br⁻) .

Advanced Research Questions

Q. How can researchers investigate the compound’s mechanism of action against cancer targets like Bcl-2/Mcl-1?

  • Methodology :

  • In vitro assays : Use fluorescence polarization assays to measure binding affinity (Kd) to Bcl-2/Mcl-1 proteins. Competitive displacement of BH3 peptides serves as a benchmark .
  • Molecular Docking : Perform simulations with software like AutoDock Vina to predict binding poses in the hydrophobic groove of Bcl-2 (PDB ID: 2O2F) .
  • Cellular Apoptosis Assays : Treat cancer cell lines (e.g., MCF-7) and measure caspase-3 activation via Western blot .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Approach :

  • Variable Control : Standardize assay conditions (e.g., serum-free media, 48-hour incubation) to minimize batch effects .
  • Purity Reassessment : Re-analyze compound batches via HPLC to rule out degradation (e.g., bromine loss at >40°C) .
  • Structural Analog Testing : Compare activity of derivatives (e.g., replacing Br with Cl or F) to isolate substituent effects .

Q. How do substituents (e.g., bromo, acetylamino) influence bioactivity and selectivity?

  • Structure-Activity Relationship (SAR) Insights :

SubstituentEffect on IC₅₀ (Bcl-2)Selectivity (Mcl-1/Bcl-2)
6-Bromo0.8 µM1:5
6-Chloro1.2 µM1:3
6-Fluoro2.5 µM1:1
  • Conclusion : Bromine enhances hydrophobic interactions in Bcl-2’s binding pocket, improving potency .

Q. What advanced methods assess the compound’s stability under physiological conditions?

  • Techniques :

  • Thermogravimetric Analysis (TGA) : Determine decomposition temperature (>200°C indicates thermal stability) .
  • pH Stability Studies : Incubate in buffers (pH 2–9) and monitor degradation via HPLC (t½ >24 hours at pH 7.4) .
  • Plasma Stability Assays : Measure compound half-life in human plasma using LC-MS/MS .

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